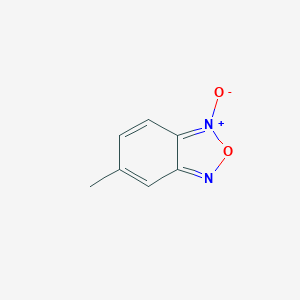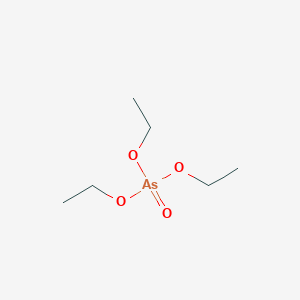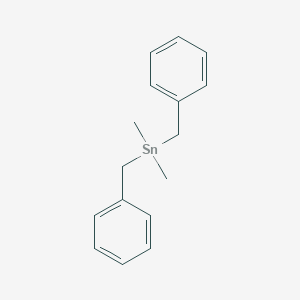
Osmium-189
描述
Osmium-189 is one of the naturally occurring isotopes of the element osmium, which is a transition metal in the platinum group. This compound is a stable isotope and constitutes about 16.1% of naturally occurring osmium . Osmium itself is known for its high density, hardness, and bluish-white color. It is one of the densest elements and has various applications in different fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Osmium-189, being a naturally occurring isotope, does not require synthetic preparation. the extraction and purification of osmium from its ores involve several steps. Osmium is typically found in platinum ores and is extracted as a byproduct of platinum and nickel mining. The extraction process involves crushing the ore and treating it with aqua regia to dissolve the platinum group metals. Osmium is then separated from the solution by precipitation or distillation.
Industrial Production Methods: In industrial settings, osmium is extracted from ores using a combination of chemical and physical processes. The ore is first crushed and ground to a fine powder. It is then treated with a mixture of hydrochloric acid and nitric acid (aqua regia) to dissolve the metals. The resulting solution is subjected to various separation techniques, such as solvent extraction, precipitation, and distillation, to isolate osmium. The purified osmium is then further refined to obtain the desired isotope composition.
化学反应分析
Types of Reactions: Osmium-189, like other isotopes of osmium, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Osmium can be oxidized to form osmium tetroxide (OsO₄), a highly toxic and volatile compound. This reaction typically occurs in the presence of oxygen or other oxidizing agents.
Reduction: Osmium tetroxide can be reduced to form lower oxidation state compounds, such as osmium dioxide (OsO₂) or elemental osmium. Reducing agents like hydrogen or carbon monoxide are commonly used in these reactions.
Substitution: Osmium compounds can undergo substitution reactions where ligands in the coordination sphere of osmium are replaced by other ligands. These reactions are often catalyzed by heat or light.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and nitric acid.
Reducing Agents: Hydrogen, carbon monoxide, and sodium borohydride.
Reaction Conditions: Reactions involving osmium often require elevated temperatures and controlled environments to prevent the formation of unwanted byproducts.
Major Products:
Osmium Tetroxide (OsO₄): Formed by the oxidation of osmium.
Osmium Dioxide (OsO₂): Formed by the reduction of osmium tetroxide.
Elemental Osmium: Obtained by the reduction of osmium compounds.
科学研究应用
Osmium-189 has several applications in scientific research due to its unique properties and stable nature.
Chemistry: this compound is used in the study of osmium’s chemical behavior and its interactions with other elements and compounds. It is also used in the synthesis of various osmium-containing compounds for research purposes.
Biology: Osmium tetroxide, derived from this compound, is widely used as a staining agent in electron microscopy. It binds to lipids and provides contrast in biological samples, allowing for detailed imaging of cellular structures.
Medicine: Research is ongoing into the potential use of osmium compounds in cancer treatment. Osmium-based drugs are being investigated for their ability to target and kill cancer cells while minimizing damage to healthy cells.
Industry: this compound is used in the production of hard alloys for applications requiring high durability and resistance to wear. These alloys are used in fountain pen nibs, electrical contacts, and other precision instruments.
作用机制
The mechanism of action of osmium-189 and its compounds varies depending on the specific application.
Molecular Targets and Pathways:
Electron Microscopy: Osmium tetroxide binds to lipids in biological samples, providing contrast for imaging.
Cancer Treatment: Osmium-based drugs are believed to interact with cellular components, leading to the disruption of cellular processes and the death of cancer cells. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Osmium-187: Another stable isotope of osmium, used in geochronology and the study of geological processes.
Ruthenium: A transition metal with similar chemical properties to osmium, used in catalysis and electronics.
Iridium: Another platinum group metal, known for its high density and corrosion resistance, used in high-temperature applications and as a hardening agent in alloys.
Uniqueness of Osmium-189: this compound is unique due to its stable nature and specific applications in scientific research and industry. Its high density and hardness make it valuable for specialized applications where durability and resistance to wear are crucial.
属性
IUPAC Name |
osmium-189 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Os/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBFIAQOQZEGI-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[189Os] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935742 | |
| Record name | (~189~Os)Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.958146 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-06-5 | |
| Record name | Osmium, isotope of mass 189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~189~Os)Osmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
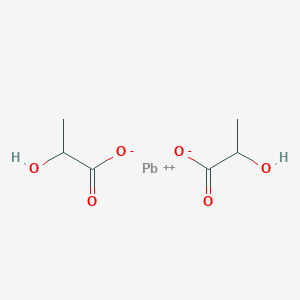
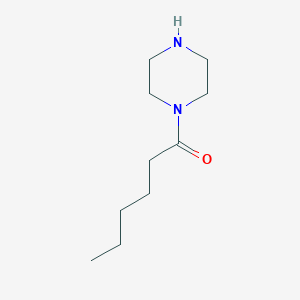
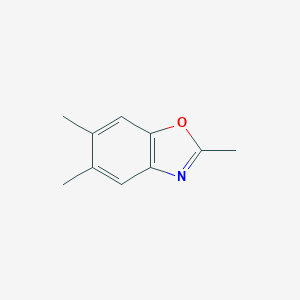
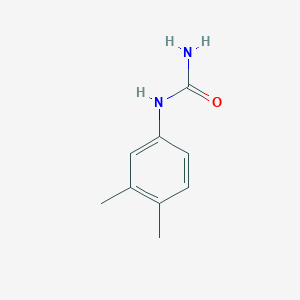
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
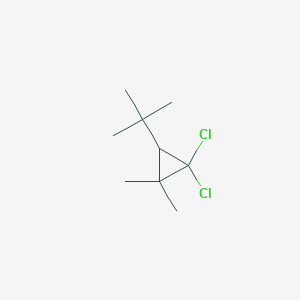
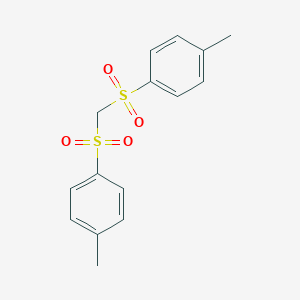
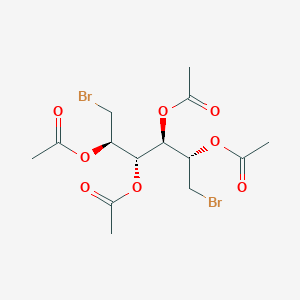
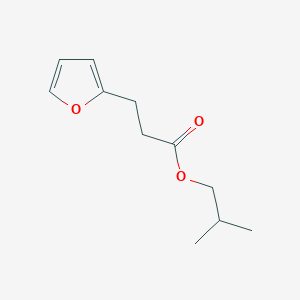

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
